molecular formula C17H19ClO B14402328 3-Chloro-4'-pentyl[1,1'-biphenyl]-4-ol CAS No. 87946-92-7

3-Chloro-4'-pentyl[1,1'-biphenyl]-4-ol

Cat. No.: B14402328
CAS No.: 87946-92-7
M. Wt: 274.8 g/mol
InChI Key: BSQWLEHYOIHVEK-UHFFFAOYSA-N
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Description

3-Chloro-4’-pentyl[1,1’-biphenyl]-4-ol is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a chlorine atom at the 3-position, a pentyl group at the 4’-position, and a hydroxyl group at the 4-position of the biphenyl structure. Biphenyl derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4’-pentyl[1,1’-biphenyl]-4-ol can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of biphenyl with pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting product is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride (SOCl2) to introduce the chlorine atom at the 3-position. Finally, the hydroxyl group is introduced through a nucleophilic aromatic substitution reaction using a suitable hydroxylating agent .

Industrial Production Methods

Industrial production of 3-Chloro-4’-pentyl[1,1’-biphenyl]-4-ol typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4’-pentyl[1,1’-biphenyl]-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.

    Substitution: NaOCH3, NaOEt, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Scientific Research Applications

3-Chloro-4’-pentyl[1,1’-biphenyl]-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-4’-pentyl[1,1’-biphenyl]-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorine atom and pentyl group contribute to the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4’-Pentyl[1,1’-biphenyl]-4-ol
  • 3-Chloro[1,1’-biphenyl]-4-ol
  • 4’-Pentyl-3-chloro[1,1’-biphenyl]

Uniqueness

3-Chloro-4’-pentyl[1,1’-biphenyl]-4-ol is unique due to the specific combination of substituents on the biphenyl core. The presence of both a chlorine atom and a pentyl group at distinct positions provides a unique set of chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

87946-92-7

Molecular Formula

C17H19ClO

Molecular Weight

274.8 g/mol

IUPAC Name

2-chloro-4-(4-pentylphenyl)phenol

InChI

InChI=1S/C17H19ClO/c1-2-3-4-5-13-6-8-14(9-7-13)15-10-11-17(19)16(18)12-15/h6-12,19H,2-5H2,1H3

InChI Key

BSQWLEHYOIHVEK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=CC(=C(C=C2)O)Cl

Origin of Product

United States

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